![molecular formula C7H5BrN4O B12943272 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde](/img/structure/B12943272.png)
4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde is a heterocyclic organic compound It is characterized by the presence of a pyrrolo[2,1-f][1,2,4]triazine core structure, which is substituted with an amino group at the 4-position, a bromo group at the 7-position, and a formyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,1-f][1,2,4]triazine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using phosphorus oxychloride (POCl3) as a cyclizing agent.
Introduction of the Bromo Group: Bromination of the pyrrolo[2,1-f][1,2,4]triazine core can be carried out using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (CH2Cl2).
Formylation: The formyl group can be introduced via Vilsmeier-Haack reaction using reagents like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Major Products
Oxidation: 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid.
Reduction: 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anticancer and antiviral compounds.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe or ligand in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: It can serve as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The presence of the amino, bromo, and formyl groups allows for diverse interactions with biological molecules, potentially leading to the modulation of cellular pathways and therapeutic effects .
類似化合物との比較
Similar Compounds
4-Amino-7-chloropyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.
4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde: Similar structure but with an iodine atom instead of bromine.
4-Amino-7-fluoropyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The bromo group, in particular, can participate in unique halogen bonding interactions and can be selectively substituted to introduce various functional groups, making it a versatile intermediate in synthetic chemistry .
特性
分子式 |
C7H5BrN4O |
|---|---|
分子量 |
241.04 g/mol |
IUPAC名 |
4-amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde |
InChI |
InChI=1S/C7H5BrN4O/c8-5-1-4(2-13)6-7(9)10-3-11-12(5)6/h1-3H,(H2,9,10,11) |
InChIキー |
RIOYNDQIRKEYGE-UHFFFAOYSA-N |
正規SMILES |
C1=C(N2C(=C1C=O)C(=NC=N2)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Isopropyl-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12943189.png)
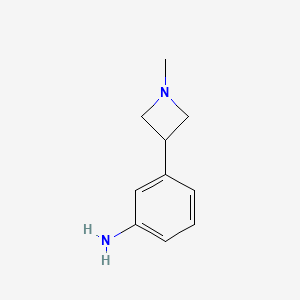
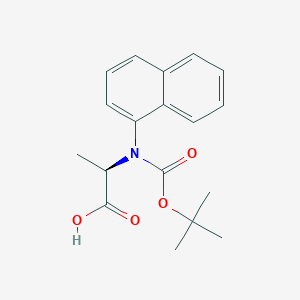
![Methyl 4-(4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-1-yl)benzoate](/img/structure/B12943197.png)
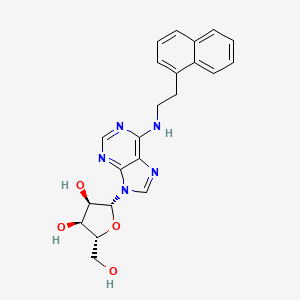
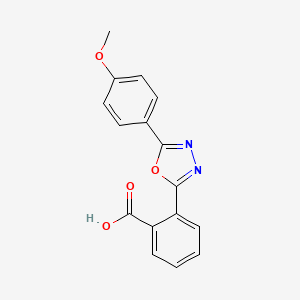
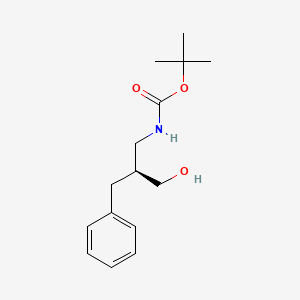
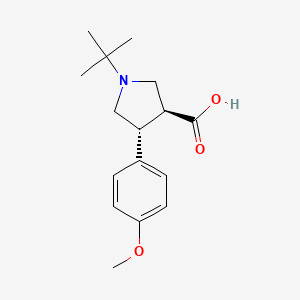
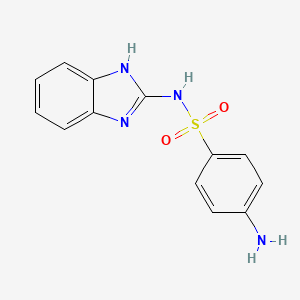

![1-(2-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12943232.png)
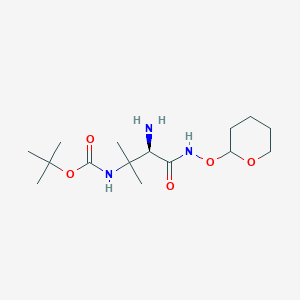
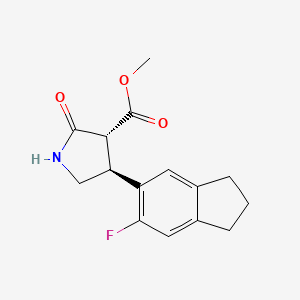
![Benzyl (S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12943246.png)
